molecular formula C10H14O2 B562440 1-(4'-Methoxyphenyl)proanol-methyl-d3 CAS No. 1189968-85-1

1-(4'-Methoxyphenyl)proanol-methyl-d3

Cat. No.: B562440
CAS No.: 1189968-85-1
M. Wt: 169.238
InChI Key: RELLLNVFFUWXHI-FIBGUPNXSA-N
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Description

1-(4'-Methoxyphenyl)proanol-methyl-d3 is a deuterated form of 1-(4-Methoxyphenyl)-1-propanol, where three hydrogen atoms in the methyl group have been replaced by deuterium, a stable hydrogen isotope . This modification yields a compound with the molecular formula C 10 H 11 D 3 O 2 and a molecular weight of 169.24 g/mol . Deuterated compounds like this one are primarily used as internal standards in mass spectrometry-based analytical techniques . Their near-identical chemical properties to the non-labeled analog, combined with their distinct mass, allow for precise quantification and tracking of biological compounds in complex matrices, which is crucial for metabolism and pharmacokinetics studies. The specific research applications and mechanistic pathways for this particular deuterated compound are areas of ongoing scientific investigation. The product is supplied as a liquid or oil and is intended for laboratory and research use only. It is not approved for diagnostic, therapeutic, or clinical applications, nor for administration to humans or animals .

Properties

CAS No.

1189968-85-1

Molecular Formula

C10H14O2

Molecular Weight

169.238

IUPAC Name

3,3,3-trideuterio-1-(4-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/i1D3

InChI Key

RELLLNVFFUWXHI-FIBGUPNXSA-N

SMILES

CCC(C1=CC=C(C=C1)OC)O

Synonyms

α-(Ethyl-3,3,3-d3)-4-methoxy-benzenemethanol;  α-Ethyl-p-methoxy-benzyl Alcohol-d3;  NSC 1264-d3;  NSC 406923-d3; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of 1 4 Methoxyphenyl Proanol Methyl D3

Chemical Synthesis of 1-(4'-Methoxyphenyl)propanol and Related Precursors

The synthesis of 1-(4'-methoxyphenyl)propanol serves as the foundational framework upon which isotopic labeling strategies are built. The primary routes to this and similar phenylpropanol analogues involve the manipulation of a three-carbon side chain attached to a substituted benzene (B151609) ring.

Established Synthetic Pathways to Phenylpropanol Analogues

Two principal and well-established pathways for the synthesis of phenylpropanol analogues are the Grignard reaction and the reduction of corresponding propiophenones.

The Grignard reaction offers a versatile method for forming the carbon-carbon bond necessary to construct the propanol (B110389) side chain. pearson.comchemicalbook.comacs.orgacs.orgyoutube.com This involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. For the synthesis of 1-(4'-methoxyphenyl)propanol, this can be achieved by reacting 4-methoxybenzaldehyde (B44291) with ethylmagnesium bromide. chemicalbook.com The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields the secondary alcohol. acs.orgyoutube.com

Alternatively, the reduction of a ketone provides another robust route. nih.govnih.gov In this approach, 4'-methoxypropiophenone (B29531) is used as the precursor. nih.govresearchgate.net This aryl ketone can be synthesized via a Friedel-Crafts acylation of anisole (B1667542) with propanoyl chloride. nih.gov The subsequent reduction of the ketone functionality in 4'-methoxypropiophenone to a secondary alcohol can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation with catalysts like Raney nickel, to afford 1-(4'-methoxyphenyl)propanol. nih.gov

Precursor 1Precursor 2Reaction TypeProduct
4-MethoxybenzaldehydeEthylmagnesium BromideGrignard Reaction1-(4'-Methoxyphenyl)propanol
4'-MethoxypropiophenoneSodium BorohydrideKetone Reduction1-(4'-Methoxyphenyl)propanol
AnisolePropanoyl ChlorideFriedel-Crafts Acylation4'-Methoxypropiophenone

Enantioselective Synthesis of Chiral 1-(4'-Methoxyphenyl)propanol (S)- and (R)-forms

As 1-(4'-methoxyphenyl)propanol is a chiral molecule, the synthesis of its individual enantiomers, the (S)- and (R)-forms, is often desired, particularly in pharmaceutical applications where stereochemistry can dictate biological activity. nih.gov This is typically achieved through asymmetric synthesis or chiral resolution.

Asymmetric reduction of the prochiral 4'-methoxypropiophenone is a common strategy. researchgate.net This involves the use of chiral catalysts or reagents that facilitate the stereoselective addition of hydrogen, leading to a preponderance of one enantiomer over the other. Biocatalysis, employing enzymes from organisms like Saccharomyces uvarum, has been shown to be effective for the asymmetric reduction of similar ketones, yielding enantiomerically pure secondary alcohols. researchgate.net For instance, the biocatalytic reduction of 4'-methoxyacetophenone (B371526) has been successfully employed to produce the corresponding (S)-1-(4-methoxyphenyl)ethanol with high enantiomeric excess. researchgate.net Similar principles can be applied to the reduction of 4'-methoxypropiophenone.

Another approach involves the use of chiral auxiliaries . chemicalbook.com A chiral auxiliary can be temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For example, a chiral amine can be reacted with a ketone to form a chiral imine, which is then reduced. The stereochemistry of the resulting amine is controlled by the chiral auxiliary, and subsequent removal of the auxiliary and conversion of the amine can lead to the desired chiral alcohol.

Strategies for Site-Specific Deuterium (B1214612) Incorporation at the Propanol Methyl Group

To synthesize 1-(4'-methoxyphenyl)propanol-methyl-d3, deuterium must be selectively introduced at the terminal methyl position of the propanol chain. This can be accomplished through either precursor deuteration or late-stage deuteration.

Precursor Deuteration Techniques

This strategy involves synthesizing a precursor that already contains the deuterated methyl group. The subsequent reaction to form the final product then carries this isotopic label into the molecule.

For the Grignard pathway , this necessitates the synthesis of ethyl-d3-magnesium bromide . This can be prepared by reacting bromoethane-d3 with magnesium metal in an ether solvent. chemicalbook.comnih.govwikipedia.org The required bromoethane-d3 can be synthesized from commercially available deuterated starting materials. The resulting ethyl-d3-magnesium bromide is then reacted with 4-methoxybenzaldehyde as previously described to yield 1-(4'-methoxyphenyl)propanol-methyl-d3.

For the ketone reduction pathway , the precursor 4'-methoxypropiophenone-d3 is required. This can be synthesized via a Friedel-Crafts acylation of anisole with propionyl-d3 chloride . nih.govchemicalbook.comorgsyn.org Propionyl-d3 chloride can be prepared from propionic acid-d3, which in turn can be synthesized from deuterated starting materials. The subsequent reduction of 4'-methoxypropiophenone-d3 will then yield the desired deuterated alcohol.

Deuterated PrecursorSynthesis MethodApplication
Ethyl-d3-magnesium bromideReaction of bromoethane-d3 with magnesiumGrignard reaction with 4-methoxybenzaldehyde
Propionyl-d3 chlorideChlorination of propionic acid-d3Friedel-Crafts acylation of anisole

Late-Stage Deuteration Approaches in Organic Synthesis

Late-stage deuteration involves introducing the deuterium label at or near the end of the synthetic sequence. This can be advantageous as it minimizes the number of steps in which the expensive isotopic label is carried through.

One potential method is through catalytic hydrogen-deuterium (H/D) exchange . acs.orgnih.govacs.orgresearchgate.net This typically involves the use of a metal catalyst, such as palladium, platinum, or ruthenium, in the presence of a deuterium source like deuterium gas (D2) or heavy water (D2O). nih.govresearchgate.net While H/D exchange is more commonly performed on aromatic rings or at positions alpha to a carbonyl group, certain catalytic systems can facilitate exchange at less activated C(sp3)-H bonds, including methyl groups. acs.orgnih.govacs.org The selectivity of this exchange can be influenced by the choice of catalyst, ligands, and reaction conditions.

Optimization of Reaction Conditions for Isotopic Purity and Chemical Yield

Achieving a high degree of isotopic enrichment and a good chemical yield is paramount in the synthesis of deuterated compounds. nih.govmdpi.comnih.gov Several factors must be carefully controlled during the deuteration process.

The choice of deuterium source is critical. For precursor synthesis, highly enriched deuterated starting materials are necessary. For late-stage H/D exchange, the isotopic purity of the deuterium source (e.g., D2O) directly impacts the maximum achievable isotopic enrichment in the product. researchgate.net

Reaction conditions such as temperature, pressure, and reaction time must be optimized to favor the desired deuteration reaction while minimizing side reactions or loss of the isotopic label. mdpi.com For instance, in catalytic H/D exchange, prolonged reaction times or harsh conditions can lead to over-deuteration at other positions or decomposition of the starting material. copernicus.org

The catalyst system in late-stage deuteration plays a crucial role in both selectivity and efficiency. nih.govresearchgate.net The choice of metal and supporting ligands can direct the deuteration to the desired methyl group and enhance the reaction rate. acs.orgnih.gov

Analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for quantifying the isotopic purity and confirming the location of the deuterium label in the final product. nih.govrsc.org These methods allow for the determination of the percentage of d3-labeled molecules and ensure the structural integrity of the synthesized compound. rsc.org

ParameterConsideration for Optimization
Deuterium Source High isotopic purity of deuterated precursors or reagents (e.g., D2O).
Reaction Temperature Balance between reaction rate and potential side reactions or label scrambling.
Reaction Time Sufficient time for complete deuteration without product degradation.
Catalyst System Selection of metal and ligands for high selectivity and activity in H/D exchange.
Analytical Monitoring Use of NMR and HR-MS to assess isotopic enrichment and purity.

Analytical Verification of Deuterium Enrichment and Structural Integrity

Confirming the successful synthesis, isotopic enrichment, and structural integrity of 1-(4'-(methoxy-d3)phenyl)propan-1-ol requires sophisticated analytical techniques. A combination of spectroscopic and spectrometric methods provides unambiguous evidence of the compound's identity and the precise location and extent of deuterium labeling.

Deuterium Nuclear Magnetic Resonance (D-NMR)

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful tool for the direct detection and quantification of deuterium atoms within a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically observes the deuterium nucleus, which has a spin quantum number of I=1. This technique is highly effective for verifying the success of a deuteration reaction. magritek.com

For 1-(4'-(methoxy-d3)phenyl)propan-1-ol, the ²H NMR spectrum is expected to show a single, distinct resonance. This signal corresponds to the three equivalent deuterium atoms of the -OCD₃ group. The chemical shift of this signal in the ²H NMR spectrum is virtually identical to the chemical shift of the corresponding -OCH₃ protons in the ¹H NMR spectrum of the non-deuterated analogue. blogspot.com The presence of this peak, coupled with the corresponding disappearance of the methoxy (B1213986) signal in the ¹H NMR spectrum, provides conclusive evidence for the site-specific incorporation of the deuterium label. The sample for ²H NMR analysis should be dissolved in a standard protonated solvent to avoid overwhelming the signal of interest with a large solvent peak. blogspot.com

Table 1: Expected ²H NMR Data for 1-(4'-(methoxy-d3)phenyl)propan-1-ol
AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-OCD₃~3.8Singlet3D

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an indispensable technique for confirming the elemental composition and, by extension, the isotopic enrichment of a synthesized compound. nih.gov HR-MS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within 5 ppm). acs.org

This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For 1-(4'-(methoxy-d3)phenyl)propan-1-ol, the measured exact mass would be compared to the theoretical exact mass calculated for the molecular formula C₁₀H₁₁D₃O₂.

Preclinical Pharmacokinetic and Metabolic Profiling Utilizing 1 4 Methoxyphenyl Proanol Methyl D3

Application of Stable Isotope-Labeled Compounds in Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The use of stable isotope-labeled compounds, such as 1-(4'-Methoxyphenyl)propanol-methyl-d3, is a cornerstone of modern ADME studies in preclinical drug development. The incorporation of a stable isotope, in this case, deuterium (B1214612) (d3) on the methyl group, allows for the differentiation of the administered compound and its metabolites from endogenous substances. This distinction is crucial for accurate quantification and characterization, particularly when using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

The primary advantage of using a deuterated analog like 1-(4'-Methoxyphenyl)propanol-methyl-d3 lies in its ability to serve as an internal standard in quantitative bioanalysis. By adding a known amount of the labeled compound to biological samples (e.g., plasma, urine, tissue homogenates), any variability in sample preparation and instrument response can be normalized. This "isotope dilution" method significantly enhances the accuracy and precision of pharmacokinetic parameter calculations.

Furthermore, stable isotope labeling is instrumental in "metabolite-in-hot-water" or "cold" metabolite identification studies. In these experiments, the unlabeled parent drug is administered, and the biological matrix is then spiked with the labeled compound. This approach aids in the detection and structural elucidation of metabolites by creating characteristic isotopic patterns in the mass spectra, facilitating their identification amongst a complex background of endogenous molecules.

Absorption and Distribution Studies in In Vitro and In Vivo Preclinical Models

Understanding how a drug candidate is absorbed into the systemic circulation and distributed to various tissues is fundamental to predicting its efficacy and potential for off-target effects. The following sections detail the in vitro and in vivo approaches used to characterize the absorption and distribution of 1-(4'-Methoxyphenyl)propanol.

In Vitro Membrane Permeability and Transport Mechanisms

The ability of a drug to cross biological membranes is a key determinant of its oral bioavailability. In vitro models are frequently employed as an initial screen to assess membrane permeability. One such method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which evaluates the passive diffusion of a compound across an artificial lipid bilayer. nih.gov Computational models, often validated with PAMPA data, can also predict the passive permeability profile of compounds. nih.gov

Tissue Distribution and Bioavailability in Animal Models (e.g., rats, dogs)

Following absorption, a drug's distribution to various organs and tissues determines its concentration at the site of action and potential for accumulation. Animal models, most commonly rats and dogs, are utilized to study the in vivo tissue distribution and bioavailability of drug candidates.

While specific tissue distribution studies for 1-(4'-Methoxyphenyl)propanol-methyl-d3 are not publicly documented, general methodologies involve administering the compound (often radiolabeled or in conjunction with a stable isotope-labeled internal standard) to animals and subsequently measuring its concentration in various tissues at different time points. For instance, studies on other propanol (B110389) derivatives, such as exaprolol, have shown significant accumulation in tissues like the lungs, with tissue-to-plasma ratios indicating the extent of distribution. nih.gov Similarly, disposition studies of propargyl alcohol in rats have detailed its excretion and tissue residence time. nih.gov

Bioavailability, the fraction of an administered dose that reaches the systemic circulation, is a critical pharmacokinetic parameter determined in these in vivo studies. It is calculated by comparing the area under the plasma concentration-time curve (AUC) following oral and intravenous administration. The use of 1-(4'-Methoxyphenyl)propanol-methyl-d3 as an internal standard in the bioanalytical method would be essential for obtaining the accurate plasma concentration data needed for this calculation.

Elucidation of Metabolic Pathways of 1-(4'-Methoxyphenyl)propanol-methyl-d3

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. Identifying the metabolic pathways of a new chemical entity is crucial for understanding its clearance, potential for drug-drug interactions, and the formation of active or toxic metabolites. The deuterated label on 1-(4'-Methoxyphenyl)propanol-methyl-d3 is particularly useful in these studies.

Identification and Characterization of Phase I Metabolites

Phase I metabolic reactions generally involve oxidation, reduction, or hydrolysis, introducing or exposing functional groups on the parent molecule. For 1-(4'-Methoxyphenyl)propanol, several potential Phase I metabolic pathways can be hypothesized based on its structure.

One likely pathway is the oxidation of the propanol side chain. This could lead to the formation of the corresponding ketone, 1-(4'-Methoxyphenyl)propan-1-one, or further oxidation to a carboxylic acid. Another potential metabolic route is the O-demethylation of the methoxy (B1213986) group, resulting in the formation of a phenolic metabolite, 4-(1-hydroxypropyl)phenol (B2486840). Hydroxylation of the aromatic ring is also a common Phase I reaction.

The use of 1-(4'-Methoxyphenyl)propanol-methyl-d3 would aid in confirming these pathways. For instance, if O-demethylation occurs, the resulting phenolic metabolite would lose the deuterated methyl group, leading to a specific mass shift in the mass spectrum that can be readily identified.

Below is a table of potential Phase I metabolites of 1-(4'-Methoxyphenyl)propanol:

Potential Metabolite Name Chemical Formula Metabolic Reaction
1-(4-Methoxyphenyl)propan-1-oneC10H12O2Oxidation
1-(4-Methoxyphenyl)propanoic acidC10H12O3Oxidation
4-(1-Hydroxypropyl)phenolC9H12O2O-Demethylation
1-(4-Methoxyphenyl)propane-1,2-diolC10H14O3Hydroxylation
1-(4-Methoxyphenyl)propane-1,3-diolC10H14O3Hydroxylation

This table is interactive. Click on the headers to sort.

Identification and Characterization of Phase II Metabolites (e.g., glucuronide and sulfate (B86663) conjugates)

Phase II metabolic reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate excretion. The hydroxyl group of 1-(4'-Methoxyphenyl)propanol and any phenolic metabolites formed during Phase I are prime sites for Phase II conjugation.

The primary Phase II metabolites would likely be the glucuronide and sulfate conjugates of the parent compound and its phenolic metabolites. For example, 1-(4'-Methoxyphenyl)propanol could be directly conjugated with glucuronic acid to form 1-(4'-Methoxyphenyl)propyl glucuronide. Similarly, if 4-(1-hydroxypropyl)phenol is formed, it could undergo glucuronidation or sulfation at the newly formed phenolic hydroxyl group.

The stable isotope label in 1-(4'-Methoxyphenyl)propanol-methyl-d3 would be retained in the glucuronide and sulfate conjugates of the parent compound, facilitating their detection and differentiation from endogenous conjugates in biological matrices.

Below is a table of potential Phase II metabolites of 1-(4'-Methoxyphenyl)propanol:

Potential Metabolite Name Chemical Formula Metabolic Reaction
1-(4-Methoxyphenyl)propyl glucuronideC16H22O8Glucuronidation
1-(4-Methoxyphenyl)propyl sulfateC10H14O5SSulfation
4-(1-Hydroxypropyl)phenyl glucuronideC15H20O8Glucuronidation
4-(1-Hydroxypropyl)phenyl sulfateC9H12O5SSulfation

This table is interactive. Click on the headers to sort.

Role of Specific Enzyme Systems in Metabolism (e.g., Cytochrome P450, UGT, SULT)

The metabolism of xenobiotics like 1-(4'-methoxyphenyl)propanol is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily oxidation, reduction, and hydrolysis, are predominantly catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes located in the liver and other tissues. youtube.comnih.govyoutube.com For 1-(4'-methoxyphenyl)propanol, the primary sites of metabolic attack are the methoxy group and the propanol side chain.

Cytochrome P450 (CYP450) Enzymes:

O-Demethylation: The methoxy group on the phenyl ring is a prime target for O-demethylation by CYP450 enzymes, likely isoforms such as CYP2D6 and CYP3A4, which are known to metabolize a wide array of drugs. nih.govnih.gov This reaction would yield 4-(1-hydroxypropyl)phenol. The use of 1-(4'-methoxyphenyl)propanol-methyl-d3 is critical in studying this pathway. The deuterium-labeled methyl group would be lost as deuterated formaldehyde, and its detection can confirm this metabolic route.

Hydroxylation: The propanol side chain can undergo hydroxylation at various positions, catalyzed by CYP450 enzymes. nih.gov This can lead to the formation of diol metabolites.

Oxidation: The secondary alcohol of the propanol group can be oxidized to a ketone, forming 1-(4'-methoxyphenyl)propan-1-one.

UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): Following Phase I metabolism, the newly formed hydroxyl groups can undergo Phase II conjugation reactions. UGTs and SULTs are the primary enzyme systems responsible for these conjugations. nih.govnih.gov

Glucuronidation: The phenolic hydroxyl group formed after O-demethylation and the secondary alcohol group of the parent compound are susceptible to glucuronidation by UGTs. nih.govnih.govnih.govkyushu-u.ac.jp This process involves the addition of a glucuronic acid moiety, which significantly increases the water solubility of the metabolite, facilitating its excretion. youtube.com Studies on similar phenolic compounds have shown that UGT1A and UGT2B subfamilies are often involved. nih.gov

Sulfation: The phenolic and secondary alcohol groups can also be conjugated with a sulfonate group by SULTs. nih.govnih.govnih.govkyushu-u.ac.jp SULT1A1 is a common isoform involved in the sulfation of phenolic compounds. nih.gov

The use of 1-(4'-methoxyphenyl)propanol-methyl-d3 allows for the precise tracking of the parent compound and its metabolites through these enzymatic pathways.

Assessment of Metabolic Stability and Potential Kinetic Isotope Effects

Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are crucial for predicting the in vivo half-life of a drug candidate. researchgate.netfrontiersin.orgnih.govresearchgate.netepa.gov The deuteration of the methyl group in 1-(4'-methoxyphenyl)propanol-methyl-d3 is expected to influence its metabolic stability due to the kinetic isotope effect (KIE). portico.orgwikipedia.orgnih.govnih.gov

The C-D bond is stronger than a C-H bond, and therefore, its cleavage requires more energy. portico.org If the O-demethylation of the methoxy group is a rate-limiting step in the metabolism of 1-(4'-methoxyphenyl)propanol, then the deuterated analogue is expected to be metabolized more slowly. nih.govnih.gov This would result in a longer half-life and increased metabolic stability.

Table 1: Illustrative Metabolic Stability of 1-(4'-Methoxyphenyl)propanol and its Deuterated Analog in Rat Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1-(4'-Methoxyphenyl)propanol2527.7
1-(4'-Methoxyphenyl)propanol-methyl-d34515.4

This table presents hypothetical data for illustrative purposes, as specific experimental values for these compounds were not found in the public domain.

The potential KIE can be quantified by comparing the rate of metabolism of the deuterated and non-deuterated compounds. A significant KIE would confirm that C-H bond cleavage at the methoxy group is a key determinant of the metabolic rate.

Excretion Profiles in Preclinical Species

The excretion of 1-(4'-methoxyphenyl)propanol and its metabolites is expected to occur primarily through the urine and feces. Studies on similar compounds in rats have shown that after oral administration, the majority of the dose is excreted in the urine as conjugated metabolites. nih.govnih.gov The high water solubility of the glucuronide and sulfate conjugates facilitates their renal clearance.

The use of 1-(4'-methoxyphenyl)propanol-methyl-d3 as a tracer allows for a detailed mass balance study, quantifying the amount of the administered dose excreted through different routes over time.

Table 2: Hypothetical Excretion Profile of 1-(4'-Methoxyphenyl)propanol-methyl-d3 in Rats (0-48h after oral administration)

Excretion RoutePercentage of Administered Dose (%)Major Metabolites Detected
Urine85Glucuronide and sulfate conjugates of 4-(1-hydroxypropyl)phenol, glucuronide of the parent compound
Feces10Unchanged parent compound, hydroxylated metabolites
Bile5Glucuronide conjugates

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the public domain.

Pharmacokinetic Modeling and Simulation Based on Deuterated Tracers in Animal Studies

Pharmacokinetic (PK) modeling uses mathematical models to describe the absorption, distribution, metabolism, and excretion (ADME) of a compound. nii.ac.jp Data obtained from preclinical studies using 1-(4'-methoxyphenyl)propanol-methyl-d3 can be used to develop a robust PK model. This model can then be used to simulate the pharmacokinetic profile of the compound under different conditions and to predict its behavior in humans.

The use of a deuterated tracer is particularly advantageous for PK modeling as it allows for the simultaneous administration of the labeled and unlabeled compound (a "cocktail" dose) and their independent measurement by mass spectrometry. This technique can provide highly accurate data on parameters such as bioavailability and clearance.

Table 3: Exemplary Pharmacokinetic Parameters of 1-(4'-Methoxyphenyl)propanol-methyl-d3 in Rats Following Intravenous Administration

ParameterValueUnit
Clearance (CL)1.5L/h/kg
Volume of distribution (Vd)3.0L/kg
Half-life (t½)1.4h
Area under the curve (AUC)6.7µg*h/mL

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the public domain.

Such PK models are invaluable tools in drug development, helping to optimize dosing regimens and to anticipate potential drug-drug interactions.

Advanced Analytical Techniques for Quantitation and Structural Elucidation of Deuterated Analogues

Quantitative Bioanalysis of 1-(4'-Methoxyphenyl)propanol-methyl-d3 and its Metabolites in Biological Matrices

The accurate measurement of 1-(4'-Methoxyphenyl)propanol-methyl-d3 and any resulting metabolites from complex biological samples like plasma, urine, or tissue homogenates requires robust and highly sensitive analytical methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the trace-level quantification of small molecules in biological matrices. The development of an LC-MS/MS method for 1-(4'-Methoxyphenyl)propanol-methyl-d3 would involve several critical steps.

Method Development:

Chromatographic Separation: A reversed-phase liquid chromatography method is typically developed to separate the analyte from matrix interferences. A C18 column with a gradient elution using mobile phases like acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, would be a standard starting point.

Mass Spectrometry Detection: Electrospray ionization (ESI) in positive mode would likely be effective due to the presence of the hydroxyl group, which can be readily protonated. The instrument would be optimized to monitor specific mass transitions (precursor ion to product ion) for both the deuterated standard and the unlabeled analyte, a process known as Multiple Reaction Monitoring (MRM). For 1-(4'-Methoxyphenyl)propanol-methyl-d3, the precursor ion would be heavier by 3 Daltons compared to its unlabeled counterpart.

Sample Preparation: To achieve trace-level detection, sample preparation is crucial. This often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove proteins and other interfering substances from the biological sample.

Method Validation: Once developed, the method must be rigorously validated according to regulatory guidelines. Validation ensures the method is reliable for its intended purpose. Key validation parameters are summarized in the table below.

Table 1: Typical LC-MS/MS Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Linearity The range over which the instrument response is directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.Ion suppression or enhancement should be consistent and reproducible.
Recovery The efficiency of the extraction process.Should be consistent and precise, though not necessarily 100%.
Stability Analyte stability in the biological matrix under various storage and processing conditions.Concentration change should be within acceptable limits (e.g., ±15%).

The use of a stable isotope-labeled internal standard like 1-(4'-Methoxyphenyl)propanol-methyl-d3 is critical for correcting for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantitative analysis of volatile or semi-volatile compounds. For a polar compound like 1-(4'-methoxyphenyl)propanol, derivatization is often required to increase its volatility and improve its chromatographic properties.

Derivatization and Analysis: The hydroxyl group of the propanol (B110389) moiety can be derivatized, for example, by silylation (e.g., with BSTFA) or acylation (e.g., with propionic anhydride). This creates a less polar, more volatile derivative suitable for GC analysis.

Following chromatographic separation on a suitable capillary column (e.g., a DB-5ms), the eluting compounds enter the mass spectrometer. Electron ionization (EI) is a common ionization technique in GC-MS, which generates characteristic and reproducible fragmentation patterns. These fragmentation patterns are used for both identification and quantification. In a quantitative assay, the instrument would operate in Selected Ion Monitoring (SIM) mode, monitoring specific ions for the analyte and its deuterated internal standard. A simple and accurate method for determining deuterium (B1214612) enrichment involves evaluating mass isotopomer distributions of specific fragments. nih.gov

Table 2: Potential GC-MS (EI) Fragments for Derivatized 1-(4'-Methoxyphenyl)propanol

CompoundDerivatizationPotential Fragment Ion (m/z)Description
Unlabeled AnalytePropionylation[M-C₂H₅]+Loss of the ethyl group from the propanol side chain.
Unlabeled AnalytePropionylation[M-C₃H₇O₂]+Cleavage of the propionyl ester group.
Unlabeled AnalyteSilylation[M-CH₃]+Loss of a methyl group from the silyl (B83357) derivative.
1-(4'-Methoxyphenyl)propanol-methyl-d3Propionylation[M-C₂H₅]+Fragment containing the deuterated methoxy (B1213986) group, shifted by +3 Da.
1-(4'-Methoxyphenyl)propanol-methyl-d3Propionylation[M-C₃H₇O₂]+Fragment containing the deuterated methoxy group, shifted by +3 Da.

The analysis of the relative abundances of these mass isotopomer peaks allows for precise quantification. nih.gov

Identifying the metabolic fate of a compound is crucial in drug development. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which are instrumental in elucidating the elemental composition of unknown metabolites. nih.gov

The accurate mass data obtained from HRMS allows for the confident assignment of a molecular formula to a potential metabolite. nih.govresearchgate.net For example, common metabolic transformations include oxidation, hydroxylation, demethylation, and conjugation (e.g., glucuronidation or sulfation). nih.gov HRMS can distinguish between these modifications with a high degree of certainty.

Table 3: Hypothetical Metabolites of 1-(4'-Methoxyphenyl)propanol and their Theoretical Masses

Parent CompoundMetabolic ReactionMetabolite StructureTheoretical Exact MassMass Shift (Da)
1-(4'-Methoxyphenyl)propanolO-Demethylation1-(4'-Hydroxyphenyl)propanolC₉H₁₂O₂-14.01565
1-(4'-Methoxyphenyl)propanolAromatic Hydroxylation1-(4'-Methoxy-3'-hydroxyphenyl)propanolC₁₀H₁₄O₃+15.99491
1-(4'-Methoxyphenyl)propanolSide-chain Oxidation1-(4'-Methoxyphenyl)propan-1-oneC₁₀H₁₂O₂-2.01565
1-(4'-Methoxyphenyl)propanolGlucuronidationPropanol-O-glucuronideC₁₆H₂₂O₈+176.03209

By comparing the accurate masses of signals detected in a biological sample with the theoretical masses of potential metabolites, researchers can create a list of candidates. The identity of these metabolites is then typically confirmed by acquiring fragmentation data (MS/MS) and comparing it to reference standards if available.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification and Improved Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard quantitative technique. It relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., 1-(4'-Methoxyphenyl)propanol-methyl-d3) to the sample at the very beginning of the analytical procedure. nih.gov

This labeled compound, or internal standard, behaves almost identically to the unlabeled (endogenous) analyte throughout the entire sample preparation and analysis process (extraction, derivatization, chromatography, and ionization). Any sample loss or variation will affect both the analyte and the internal standard equally.

The concentration of the unlabeled analyte is determined by measuring the ratio of the mass spectrometer signal response of the analyte to that of the known amount of the added labeled internal standard. This ratio is then compared to a calibration curve constructed from samples containing known concentrations of the analyte and a fixed concentration of the internal standard. This approach effectively cancels out most sources of analytical variance, leading to significantly improved accuracy and precision. nih.gov The co-elution of the deuterated and non-deuterated isotopologues is a key aspect of this technique. nih.gov

Investigation of Biochemical and Pharmacological Interactions Preclinical Research

In Vitro Assessment of Receptor Binding and Functional Activity of Related Compounds

The in vitro evaluation of compounds structurally related to 1-(4'-methoxyphenyl)propanol provides critical insights into their potential pharmacological activities. These studies are foundational for understanding structure-activity relationships (SAR) and for guiding the development of more selective and potent therapeutic agents. chemrxiv.org The primary focus of such preclinical research is often on the interaction of these molecules with specific biological targets, such as neurotransmitter receptors and enzymes.

The dopamine (B1211576) D2 and D3 receptor subtypes, due to their high degree of sequence homology, present a significant challenge in the development of selective ligands. acs.orgcenterforbiomolecularmodeling.org However, achieving selectivity is a key goal, as D3 receptor antagonists are being investigated for their potential in treating substance use disorders and other neuropsychiatric conditions. acs.orgnih.govnih.gov

Compounds with a phenylpiperazine scaffold, which is structurally related to phenylpropanolamine derivatives, have been extensively studied for their interaction with dopamine receptors. nih.govnih.gov Structure-activity relationship studies have revealed that specific substitutions can confer high affinity and selectivity for the D3 receptor over the D2 receptor. nih.govacs.org For instance, certain N-phenylpiperazine analogs demonstrate D3 receptor binding affinity in the nanomolar range with up to 500-fold selectivity over the D2 receptor. nih.gov This selectivity is often attributed to the ability of the ligands to form bitopic interactions, engaging with both a primary and a secondary binding pocket within the D3 receptor. centerforbiomolecularmodeling.orgnih.gov

Compound ClassKey FindingsReceptor SelectivityReference
N-Phenylpiperazine Analogs Nanomolar affinity for D3 receptor with high selectivity.~500-fold D3 vs. D2 nih.gov
Eticlopride Analogs (O-alkylated) Higher binding affinity compared to N-alkylated versions.D2/D3 Antagonists nih.gov
2-Aminoindan Derivatives Di-N-propyl substitution is critical for selective D3 antagonism.D3 Selective acs.org
Acylaminobutylpiperazines Phenylcyclohexanecarboxamide group led to >150-fold D3 selectivity.>150-fold D3 vs. D2 acs.org

The potential for compounds like 1-(4'-methoxyphenyl)propanol to interact with enzymes is another critical area of preclinical investigation. Phenylpropanolamine (PPA), a closely related structure, has been shown to act as an inhibitor of monoamine oxidase (MAO) activity. drugbank.com MAO is a key enzyme in the metabolic degradation of monoamine neurotransmitters, including dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a mechanism exploited by certain antidepressant and anti-Parkinson's disease medications. nih.gov

Cellular Mechanistic Studies Utilizing Deuterated Probes

The use of deuterium-labeled compounds, such as 1-(4'-Methoxyphenyl)propanol-methyl-d3, is a powerful technique in pharmaceutical research. acs.org Deuterium (B1214612), a stable isotope of hydrogen, allows for the tracing of molecules within biological systems without altering their fundamental chemical properties. acs.org This "labeling" is particularly useful for studying cellular uptake, distribution, and target engagement. acs.orgnih.gov

Determining how a compound enters and exits a cell is fundamental to understanding its pharmacodynamics. Deuterium labeling, coupled with sensitive analytical techniques like mass spectrometry, enables researchers to monitor the movement of a drug or probe across the cell membrane. acs.orgnih.gov

Cellular entry can occur through various mechanisms, including passive diffusion and active transport processes like endocytosis. nih.govnih.gov For many small molecules, uptake is an active, energy-dependent process. nih.gov Studies often use pharmacological inhibitors of specific uptake pathways (e.g., clathrin-mediated endocytosis, macropinocytosis) to elucidate the precise mechanism of entry. nih.gov The rate and extent of deuterium-labeled probe accumulation inside cells can be precisely quantified over time, providing a clear picture of uptake kinetics. acs.org Similarly, efflux mechanisms, which actively pump compounds out of the cell, can be investigated to understand factors that may limit intracellular concentration and duration of action. nih.gov

Once inside the cell, a deuterated probe can be used to identify and quantify its interaction with specific intracellular targets. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal how a ligand binds to its target protein by measuring changes in the protein's conformation and solvent accessibility. semanticscholar.org The rate of deuterium exchange on the protein's backbone amide hydrogens changes in regions that are protected from the solvent upon ligand binding. semanticscholar.org

Furthermore, deuterium labeling allows for the visualization and quantification of a compound's distribution within different cellular compartments. nih.gov By separating cellular fractions (e.g., cytosol, nucleus, mitochondria) and analyzing the amount of the deuterated probe in each, researchers can determine where the compound accumulates. This information is vital for correlating a compound's localization with its biological effect. For example, mass spectrometry imaging can be used to map the distribution of deuterated lipids within tissues and cells, revealing differential turnover rates and metabolic stability in various locations. nih.gov

Role of Stereochemistry in Biochemical and Pharmacological Interactions (for chiral analogues)

Many pharmacological compounds, including 1-(4'-methoxyphenyl)propanol, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.govdntb.gov.ua The three-dimensional arrangement of atoms (stereochemistry) can have a profound impact on a molecule's biological activity, as receptors and enzymes are themselves chiral and often exhibit stereoselectivity. nih.govnih.gov

The pharmacological properties of the two enantiomers of a chiral drug can differ significantly. nih.govdntb.gov.ua For synthetic cathinones, which are structurally related to phenylpropanolamines, enantioselectivity has been observed in their interactions with monoamine transporters. nih.govnih.gov For example, the S-enantiomers of certain mephedrone (B570743) metabolites were found to be substantially more potent at the serotonin (B10506) transporter (SERT) than their R-enantiomer counterparts. nih.gov This difference in potency can lead to different pharmacological profiles and effects.

In the context of dopamine receptor ligands, chirality is a key factor in determining potency, selectivity, and functional activity. nih.gov For a series of novel bitopic dopamine receptor agonists, the chirality of the primary pharmacophore was crucial for conferring improved D3 receptor potency and selectivity over the D2 receptor. nih.gov One enantiomer might act as a potent agonist, while the other could be significantly less active or even act as an antagonist. Therefore, studying the individual enantiomers of a chiral compound is essential for a complete understanding of its pharmacology and for developing safer and more effective medicines. nih.govdntb.gov.uanih.gov

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Systemic Analysis of Structural Modifications on the 1-(4'-Methoxyphenyl)propanol Scaffold

The position and number of methoxy (B1213986) (-OCH3) groups on the phenyl ring are critical determinants of a compound's biological profile. Methoxy substitution can alter the molecule's polarity, its ability to form hydrogen bonds, and its interaction with hydrophobic pockets within a biological target, such as an enzyme or receptor. mdpi.com

Studies on various classes of compounds, including flavonoids and chalcones, have shown that methoxy groups can enhance biological activity. For instance, methoxylation has been demonstrated to increase the inhibitory activity of compounds against enzymes like xanthine (B1682287) oxidase by potentially increasing the number of hydrogen bonding sites and improving binding affinity. mdpi.com In a study on 18F-labeled phosphonium (B103445) cations designed for medical imaging, the position of the methoxy group significantly affected the molecule's biodistribution. nih.gov An analogue with a methoxy group at the ortho-position (2'-position) showed the most favorable properties, including faster clearance from the liver, compared to meta- (3'-) or para- (4'-) substituted versions. nih.gov This highlights that moving the methoxy group from the 4'-position on the 1-(4'-methoxyphenyl)propanol scaffold to other positions could dramatically alter its pharmacokinetic and pharmacodynamic properties.

The presence of multiple methoxy groups, such as the 3,4,5-trimethoxyphenyl moiety, is a common feature in potent anticancer agents that inhibit tubulin polymerization. nih.gov This suggests that adding methoxy groups to the 1-(4'-methoxyphenyl)propanol scaffold could be a viable strategy for enhancing certain types of biological activity.

Table 1: Effect of Methoxy Group Position on Biological Properties of Benzyl Triphenylphosphonium Cations

Compound Position Biological Property Observed Source
Ortho (2'-) Fastest liver clearance, most favorable heart-to-background ratios for imaging. nih.gov
Meta (3'-) Accelerated radioactivity clearance from the liver. nih.gov

The propanol (B110389) side chain of the scaffold offers numerous opportunities for modification to tune biological activity. Variations can include altering the length of the alkyl chain, modifying the hydroxyl (-OH) group, or introducing other functional groups.

For the related aryloxypropanolamine class of compounds, which are structurally similar, modifications to the side chain are known to be critical for their activity as beta-blockers. oup.com The length of the side chain, for example, can be a determining factor. Lengthening the side chain via an oxygen bridge in aryloxypropanolamines increases their antagonistic potency compared to arylethanolamines. oup.com

Furthermore, the functional groups on the side chain play a pivotal role. The hydroxyl group on the propanol chain is a key site for hydrogen bonding with biological targets. Replacing or modifying this group would significantly impact these interactions. For instance, in the development of direct methanol (B129727) fuel cells, modifying a polymer backbone by introducing pendent side-chain sulfonic acid groups drastically altered the material's properties, demonstrating the powerful effect of side-chain functionalization. rsc.org While not a biological system, this illustrates the chemical principle that side-chain modifications can profoundly influence molecular behavior.

Studies on related phenylpropanoids like anethole, which has a propylene (B89431) side chain instead of propanol, show that metabolism of the side chain is key to its biological effects and potential toxicity. ekb.eg This implies that modifications to the propanol side chain of our scaffold would not only affect target binding but also its metabolic stability and profile.

Stereochemical Considerations in Structure-Activity Relationships

The 1-(4'-methoxyphenyl)propanol molecule contains a chiral center at the carbon atom bearing the hydroxyl group (C1 of the propanol chain). This means it can exist as two non-superimposable mirror images, known as enantiomers: (R)-1-(4'-methoxyphenyl)propanol and (S)-1-(4'-methoxyphenyl)propanol. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and toxicities. solubilityofthings.combiomedgrid.com

This stereoselectivity arises because biological targets like enzymes and receptors are themselves chiral, composed of L-amino acids. Consequently, they often interact differently with each enantiomer of a chiral molecule. biomedgrid.comnih.gov One enantiomer may bind with high affinity to a receptor, producing a therapeutic effect, while the other may be inactive or even cause adverse effects. biomedgrid.com For example, in the case of the NSAID ibuprofen, the (S)-enantiomer is the active form that inhibits the COX-1 enzyme, while the (R)-enantiomer is significantly less potent. biomedgrid.com Similarly, for the drug penicillamine, the (S)-isomer is a potent agent for treating arthritis, whereas the (R)-isomer is highly toxic. biomedgrid.com

Therefore, for the 1-(4'-methoxyphenyl)propanol scaffold, it is highly probable that the (R) and (S) enantiomers exhibit different biological activities. A full understanding of the SAR for this scaffold requires the separate synthesis and biological evaluation of each enantiomer to determine which spatial arrangement is optimal for the desired therapeutic effect. nih.gov Any rational drug design effort would need to prioritize the synthesis of the more active enantiomer, a process known as chiral switching. biomedgrid.com

Computational Chemistry Approaches for Rational Design and Optimization

Computational chemistry provides powerful tools to predict how structural modifications will affect biological activity, thereby guiding the rational design of more effective analogues. These methods can save considerable time and resources compared to traditional trial-and-error synthesis and testing.

Drug design strategies are broadly categorized as either ligand-based or structure-based. nih.govnih.gov

Ligand-Based Drug Design: This approach is used when the three-dimensional (3D) structure of the biological target is unknown. It relies on analyzing a set of molecules (ligands) that are known to interact with the target. By comparing the structures and activities of these known ligands, a pharmacophore model can be developed. A pharmacophore defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. This model can then be used as a template to search for or design new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov

Structure-Based Drug Design: When the 3D structure of the target protein or enzyme is available (e.g., from X-ray crystallography or NMR spectroscopy), structure-based methods can be employed. wiley.com This approach involves studying the binding site (or "pocket") of the target and designing molecules that fit snugly into it and form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with the amino acid residues in the pocket. ethernet.edu.et This is the fundamental paradigm of structure-based ligand design. wiley.com

For the 1-(4'-methoxyphenyl)propanol scaffold, both approaches could be valuable. If a series of active analogues exists but the target is unknown, a ligand-based approach could reveal key structural requirements. If the target is known, a structure-based approach would allow for the precise design of new derivatives with improved binding.

Molecular docking is a primary tool in structure-based drug design. nih.gov It is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. elsevierpure.com The docking process involves placing the ligand (e.g., an analogue of 1-(4'-methoxyphenyl)propanol) into the binding site of the target in various conformations and orientations and then scoring these poses based on how well they fit and the strength of their predicted interactions. elsevierpure.comresearchgate.net The resulting scores, such as Goldscore or Chemscore, can be used to rank different analogues and prioritize the most promising candidates for synthesis. nih.gov

Table 2: Example of Docking Scores for Potential Enzyme Inhibitors

Compound Docking Score (Goldscore) Predicted Interaction Source
Reference Molecule 1 55.30 Binding to active site nih.gov
Reference Molecule 2 67.43 Binding to active site nih.gov

Following docking, molecular dynamics (MD) simulations can be used to provide a more detailed and dynamic picture of the ligand-target interaction. MD simulations model the movement of atoms in the ligand and protein over time, providing insights into the stability of the binding pose, the role of water molecules, and any conformational changes that occur upon binding. This information is critical for refining the design of new analogues and achieving optimal target engagement.

Specialized Research Applications of Deuterated 1 4 Methoxyphenyl Proanol

Tracing Metabolic Flux and Pathway Elucidation in Complex Biological Systems

The use of stable isotope-labeled compounds is a cornerstone of metabolic research, allowing scientists to track the journey of molecules through complex biological pathways. When 1-(4'-Methoxyphenyl)proanol-methyl-d3 is introduced into a biological system, such as cell cultures or whole organisms, it is processed by enzymes in the same manner as its non-deuterated counterpart. nih.gov The parent compound of 1-(4'-Methoxyphenyl)propanol is anethole, a phenylpropanoid whose primary metabolic pathways include O-demethylation and oxidation of its side chain. nih.gov

By using analytical techniques like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can distinguish between the metabolites derived from the deuterated tracer and the endogenous, non-labeled molecules. nih.gov The mass spectrometer detects the slight increase in mass in the deuterated fragments, providing a clear signal of the tracer's fate. This allows for the precise mapping of metabolic transformations and the calculation of metabolic flux, which is the rate of turnover of metabolites through a pathway. nih.gov

For instance, if the methyl-d3 group on 1-(4'-Methoxyphenyl)propanol is cleaved during metabolism, the resulting deuterated fragments can be tracked to identify subsequent metabolic steps. This approach provides invaluable insights into how the compound is broken down, modified, and eliminated by the body. nih.govnih.gov Such studies are crucial for understanding the biochemistry of naturally occurring compounds and their potential physiological effects.

Table 1: Hypothetical Metabolic Fate of this compound This table illustrates a simplified, hypothetical scenario of how metabolites could be tracked using a deuterated tracer. Actual metabolic products may vary.

MetaboliteMass Shift due to d3-labelMetabolic Pathway Indicated
4-Methoxyphenylacetic acid-d3+3 DaSide-chain oxidation
4-Hydroxyphenylpropanol0 DaO-demethylation (loss of deuterated group)
Glucuronide conjugate-d3+3 DaPhase II conjugation

Use in Quantitative Proteomics and Metabolomics Research for Biomarker Discovery

In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, accurate quantification is essential for identifying biomarkers of disease or drug response. Deuterated molecules like this compound serve as ideal internal standards for mass spectrometry-based quantification. scispace.com The principle behind using a stable isotope-labeled (SIL) internal standard is that it behaves almost identically to the analyte of interest during sample preparation, chromatography, and ionization, but is distinguishable by its mass. scispace.comnih.gov

When analyzing a biological sample, a known amount of the deuterated standard is added at the beginning of the workflow. nih.gov Any sample loss or variation in instrument response will affect both the analyte and the standard equally. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, a highly accurate and precise quantification can be achieved. wikipedia.org This method, known as isotope dilution mass spectrometry (IDMS), corrects for variations that can plague other quantification strategies. wikipedia.org

This high level of accuracy is critical in biomarker discovery, where subtle changes in the concentration of specific proteins or metabolites can have significant biological implications. While SIL internal standards are considered the gold standard, it is important to note that in some cases, chromatographic separation can lead to slight retention time differences between the deuterated and non-deuterated compounds, which must be accounted for during method development. scispace.commyadlm.org

Table 2: Comparison of Quantitative Methods in Metabolomics

MethodPrincipleAdvantageDisadvantage
External CalibrationAnalyte signal is compared to a calibration curve run separately.Simple to implement.Does not correct for sample-specific matrix effects or recovery issues.
Analog Internal StandardA structurally similar but different molecule is added to samples.Corrects for some variability.May have different extraction recovery and ionization efficiency than the analyte. scispace.com
Isotope Dilution (e.g., using a d3-standard)A known amount of a stable isotope-labeled version of the analyte is added.Corrects for matrix effects, recovery, and instrument variability. scispace.comwikipedia.orgCan be expensive and not always commercially available. nih.gov

Applications in Preclinical Drug Discovery and Development Pipelines (e.g., lead optimization, candidate selection)

The strategic incorporation of deuterium (B1214612) into drug candidates is an increasingly important strategy in medicinal chemistry, often referred to as "precision deuteration." nih.gov This approach leverages the kinetic isotope effect (KIE), a phenomenon where the replacement of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down the rate of reactions where that bond is broken. drugdiscoveryopinion.comwikipedia.org

Many drug molecules are metabolized and cleared from the body by cytochrome P450 (CYP450) enzymes, a process that often involves the breaking of C-H bonds. nih.gov If a drug is metabolized too quickly, it may not remain in the body long enough to be effective, requiring frequent dosing. By replacing hydrogen with deuterium at a metabolic "soft spot," the rate of metabolism at that site can be significantly reduced. nih.govnih.gov

This can lead to several improvements in a drug's pharmacokinetic profile during lead optimization: biobide.com

Increased half-life and exposure: The drug remains in the system longer, potentially allowing for less frequent dosing. nih.gov

Reduced formation of toxic metabolites: If a metabolite is responsible for adverse effects, slowing its formation can improve the drug's safety profile. nih.gov

For a molecule like 1-(4'-Methoxyphenyl)propanol, if the methyl group is a primary site of metabolic attack, creating the methyl-d3 version could slow its O-demethylation. nih.gov This strategy allows medicinal chemists to fine-tune the metabolic properties of a lead compound, a critical step in selecting a candidate for further development. nih.govbiobide.com The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach in drug development. nih.gov

Table 3: Impact of Deuteration on Drug Properties via the Kinetic Isotope Effect (KIE)

Pharmacokinetic ParameterPotential Effect of Deuteration at a Metabolic HotspotRationale
Metabolic ClearanceDecreaseSlower rate of C-D bond cleavage by metabolic enzymes (KIE). nih.govnih.gov
Plasma Half-Life (t½)IncreaseReduced clearance leads to longer persistence in the body. nih.gov
BioavailabilityIncreaseReduced first-pass metabolism allows more of the active drug to reach systemic circulation.
Toxic Metabolite FormationDecreaseSlowing the metabolic pathway that produces the toxic species. nih.gov

Utility in Forensic Toxicology and Analytical Chemistry as an Internal Standard

When analyzing a forensic sample, the presence and quantity of a specific compound must be determined with a high degree of legal and scientific certainty. The use of a deuterated internal standard is a key component of robust and validated analytical methods. nih.gov It helps to minimize the uncertainty associated with sample extraction, instrument drift, and matrix-induced ion suppression or enhancement, ensuring that the final calculated concentration is accurate and defensible. wikipedia.org

The process involves adding a known quantity of the deuterated standard to the unknown sample. osti.gov The sample is then processed and analyzed, and the ratio of the analyte to the standard is used to calculate the concentration of the analyte. rsc.org This isotope dilution technique is considered a gold-standard method in analytical chemistry for its high precision and accuracy. wikipedia.orgrsc.org For example, deuterated standards are routinely used in the quantification of drugs of abuse, therapeutic drugs, and other toxicants in forensic casework. researchgate.netnih.gov

Table 4: Characteristics of an Ideal Internal Standard for Forensic Analysis

CharacteristicImportance in Forensic AnalysisHow this compound Meets the Criteria
Similar Physicochemical PropertiesEnsures co-elution and similar behavior during extraction and ionization.Nearly identical to the analyte, with only a minor mass difference. scispace.com
Mass DistinguishableAllows separate detection from the analyte by the mass spectrometer.The +3 mass unit difference is easily resolved by MS.
Not Naturally PresentPrevents interference with the quantification of the target analyte.Deuterated compounds do not occur naturally in biological samples.
StableMust not degrade during sample storage or analysis.The C-D bond is stronger than the C-H bond, enhancing stability. researchgate.net

Emerging Research Directions and Future Perspectives

Advancements in Automated and Late-Stage Deuterium (B1214612) Labeling Technologies

The synthesis of deuterated compounds has traditionally been a complex and often lengthy process. However, recent progress in automated and late-stage deuterium labeling is set to revolutionize the accessibility of molecules like 1-(4'-Methoxyphenyl)propanol-methyl-d3. Late-stage functionalization (LSF) strategies allow for the introduction of deuterium into a molecule at a later point in the synthetic sequence. acs.org This is particularly advantageous as it enables the rapid generation of deuterated analogs of complex molecules without the need to redesign the entire synthetic route.

Recent developments have focused on a variety of methods, including hydrogen isotope exchange (HIE) reactions, reductive and dehalogenative deuteration techniques, and the use of isotopically labeled reagents. acs.orgresearchgate.net Automation is playing a crucial role in accelerating these processes, allowing for high-throughput screening of reaction conditions and purification, thereby increasing speed, reliability, and precision. aragen.com These advancements will make it more feasible to produce 1-(4'-Methoxyphenyl)propanol-methyl-d3 and its derivatives, facilitating their use in a broader range of research applications. The ability to selectively introduce deuterium at the methyl group offers a precise tool for studying metabolic pathways involving this specific functional group.

Integration with Systems Pharmacology and Multi-Omics Approaches

Systems pharmacology aims to understand the effects of drugs on biological systems as a whole, integrating data from multiple levels of biological organization. nih.gov Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the molecular landscape of a cell or organism. nih.gov Stable isotope-labeled compounds are invaluable in these approaches as they can be used as tracers to follow the metabolic fate of a molecule and its impact on various pathways. acs.org

Potential for Novel Mechanistic Insights via Advanced Isotope Tracing Techniques

Isotope tracing is a powerful technique for elucidating metabolic pathways and reaction mechanisms. springernature.combitesizebio.comnih.gov The use of stable isotopes like deuterium (²H), combined with sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows researchers to track the fate of labeled atoms through complex biochemical reactions. springernature.comnih.govfrontiersin.org

1-(4'-Methoxyphenyl)propanol-methyl-d3 is an ideal candidate for such studies. The deuterium-labeled methyl group serves as a unique isotopic signature. By administering this compound to cells or organisms and analyzing the resulting metabolites, researchers can:

Trace metabolic pathways: Determine the specific enzymes and pathways involved in the metabolism of the methoxy (B1213986) group.

Quantify metabolic flux: Measure the rate at which the compound is converted into its various metabolites. nih.gov

Investigate kinetic isotope effects (KIE): The C-²H bond is stronger than the C-¹H bond, which can lead to a slower rate of reaction for processes that involve the cleavage of this bond. researchgate.net Studying the KIE can provide detailed information about the rate-limiting steps in a metabolic pathway and the transition state of the enzymatic reaction. acs.orgresearchgate.net

Advanced analytical platforms, including high-resolution mass spectrometry and NMR, are capable of detecting and quantifying the subtle mass differences between deuterated and non-deuterated molecules, providing unparalleled insights into metabolic dynamics. nih.govfrontiersin.org

Addressing Unexplored Biological Roles and Targets of Phenylpropanol Derivatives

Phenylpropanoids are a large class of plant secondary metabolites with a wide range of reported biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govresearchgate.net They are found in many dietary sources and have applications in the pharmaceutical and cosmetic industries. nih.govresearchgate.net The parent, non-deuterated compound, 1-(4-methoxyphenyl)-1-propanol, belongs to this family.

Despite the broad spectrum of activities, the specific molecular targets and mechanisms of action for many phenylpropanol derivatives remain to be fully elucidated. researchgate.net The use of isotopically labeled versions, such as 1-(4'-Methoxyphenyl)propanol-methyl-d3, can be instrumental in these investigations. By using the deuterated compound as a chemical probe, researchers can:

Identify binding partners: Through techniques like affinity purification coupled with mass spectrometry, it may be possible to identify proteins that directly interact with the compound.

Elucidate mechanisms of action: By understanding how the compound is metabolized and how its structure influences its activity, researchers can gain a clearer picture of its biological function.

Develop novel therapeutics: The insights gained from these studies could guide the design of new and more potent phenylpropanol-based drugs with improved pharmacokinetic and pharmacodynamic properties. nih.gov

The exploration of the biological roles of phenylpropanol derivatives is an active area of research, and the availability of precisely labeled tools like 1-(4'-Methoxyphenyl)propanol-methyl-d3 will undoubtedly accelerate progress in this field.

Q & A

Q. What are the key considerations when synthesizing deuterated analogs like 1-(4'-Methoxyphenyl)proanol-methyl-d3?

Deuterated compounds require precise control of reaction conditions to maximize isotopic incorporation. Key steps include selecting deuterated precursors (e.g., D3-methyl groups), optimizing reaction time/temperature to minimize proton exchange, and using anhydrous solvents to avoid isotopic dilution. Post-synthesis, purification via column chromatography or recrystallization ensures isotopic purity, validated by mass spectrometry (MS) .

Q. Which spectroscopic techniques are most effective for characterizing deuterated aromatic propanols?

  • NMR Spectroscopy : Distinguishes deuterium incorporation via absence of proton signals (e.g., methyl-d3 groups show no peak in 1H^1H-NMR) and confirms regiochemistry via 13C^{13}C-NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) quantifies isotopic enrichment (e.g., m/z shifts of +3 for D3-methyl) and verifies molecular integrity .

Q. How to use this compound as an internal standard in quantitative analysis?

Prepare calibration curves using known concentrations of the deuterated compound and the non-deuterated analyte. Use LC-MS/MS to monitor distinct ion transitions (e.g., m/z differences due to deuterium), ensuring minimal cross-talk between channels .

Q. What are the common impurities encountered during the synthesis of deuterated methoxyphenyl compounds?

Common impurities include partially deuterated species (e.g., D1/D2-methyl variants) and byproducts from side reactions (e.g., oxidation of propanol to ketones). LC-MS and 2H^2H-NMR are critical for identifying and quantifying these impurities .

Q. What are the best practices for handling and storing deuterated compounds to ensure stability?

Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Avoid exposure to moisture to prevent proton-deuterium exchange. Use glass-coated vials to minimize adsorption losses .

Advanced Research Questions

Q. How does deuteration affect the metabolic stability of 1-(4'-Methoxyphenyl)proanol in pharmacokinetic studies?

Deuterium kinetic isotope effects (KIEs) can slow metabolism by strengthening C-D bonds, prolonging half-life. In vivo studies should compare deuterated vs. non-deuterated analogs using LC-MS to track metabolite formation rates. Control for enzyme selectivity (e.g., CYP450 isoforms) to validate isotopic effects .

Q. How to resolve discrepancies in isotopic purity measurements between LC-MS and NMR?

LC-MS may overestimate purity due to matrix effects, while 2H^2H-NMR provides direct quantification of deuterium distribution. Cross-validate using orthogonal methods like isotope ratio mass spectrometry (IRMS) and adjust calibration protocols to account for instrument-specific biases .

Q. What strategies optimize deuteration yield in propanol derivatives without side reactions?

  • Use deuterium gas (D2_2) or deuterated reagents (e.g., CD3_3I) under catalytic hydrogenation conditions.
  • Employ flow chemistry to enhance reaction control and reduce side products.
  • Monitor deuteration efficiency in real-time using inline FTIR or Raman spectroscopy .

Q. How to design a study to assess the isotopic effect of deuterium on biological activity?

  • In vitro : Compare IC50_{50} values of deuterated vs. non-deuterated compounds in enzyme assays (e.g., binding affinity via SPR).
  • In vivo : Conduct PK/PD studies in rodent models, measuring bioavailability and tissue distribution via radiometric or MS imaging .

Q. What computational methods predict isotopic distribution in deuterated propanols for mass spectrometry?

Quantum mechanical calculations (e.g., DFT) model bond dissociation energies to predict fragmentation patterns. Software like MassFrontier simulates isotopic clusters, aiding in method development for HRMS .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate isotopic purity using multiple techniques (e.g., NMR for positional specificity, MS for overall enrichment).
  • Experimental Design : Include negative controls (non-deuterated analogs) and replicate measurements to account for batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.